Cas no 1781329-42-7 (Methyl 2,2-difluorocyclopentane-1-carboxylate)

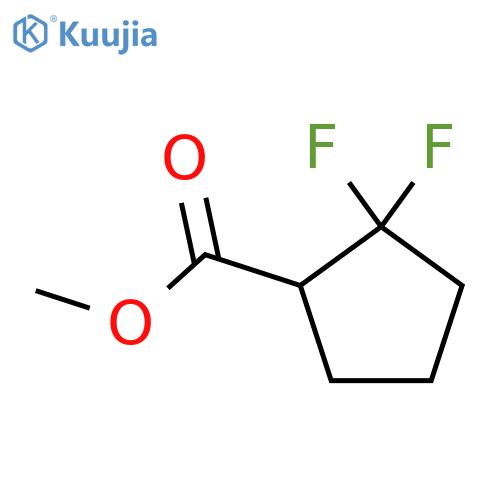

1781329-42-7 structure

商品名:Methyl 2,2-difluorocyclopentane-1-carboxylate

CAS番号:1781329-42-7

MF:C7H10F2O2

メガワット:164.149909496307

MDL:MFCD28968207

CID:4613634

PubChem ID:110209510

Methyl 2,2-difluorocyclopentane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 2,2-difluorocyclopentane-1-carboxylate

- Methyl 2,2-difluorocyclopentanecarboxylate

- E72112

- Z1778914789

- Cyclopentanecarboxylic acid, 2,2-difluoro-, methyl ester

- Methyl 2,2-difluorocyclopentane-1-carboxylate

-

- MDL: MFCD28968207

- インチ: 1S/C7H10F2O2/c1-11-6(10)5-3-2-4-7(5,8)9/h5H,2-4H2,1H3

- InChIKey: PLOMQPMDUPEXSF-UHFFFAOYSA-N

- ほほえんだ: FC1(CCCC1C(=O)OC)F

計算された属性

- せいみつぶんしりょう: 164.065

- どういたいしつりょう: 164.065

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 26.3

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 156.9±40.0 °C at 760 mmHg

- フラッシュポイント: 48.0±22.2 °C

- じょうきあつ: 2.8±0.3 mmHg at 25°C

Methyl 2,2-difluorocyclopentane-1-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Methyl 2,2-difluorocyclopentane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-220981-0.25g |

methyl 2,2-difluorocyclopentane-1-carboxylate |

1781329-42-7 | 95% | 0.25g |

$601.0 | 2023-09-16 | |

| Chemenu | CM464753-100mg |

methyl 2,2-difluorocyclopentane-1-carboxylate |

1781329-42-7 | 95%+ | 100mg |

$203 | 2023-01-19 | |

| Enamine | EN300-220981-1.0g |

methyl 2,2-difluorocyclopentane-1-carboxylate |

1781329-42-7 | 95% | 1g |

$1214.0 | 2023-05-31 | |

| Enamine | EN300-220981-10g |

methyl 2,2-difluorocyclopentane-1-carboxylate |

1781329-42-7 | 95% | 10g |

$5221.0 | 2023-09-16 | |

| A2B Chem LLC | AV73934-50mg |

methyl 2,2-difluorocyclopentane-1-carboxylate |

1781329-42-7 | 95% | 50mg |

$332.00 | 2024-04-20 | |

| 1PlusChem | 1P01AM1A-250mg |

methyl 2,2-difluorocyclopentane-1-carboxylate |

1781329-42-7 | 95% | 250mg |

$805.00 | 2024-06-18 | |

| A2B Chem LLC | AV73934-5g |

methyl 2,2-difluorocyclopentane-1-carboxylate |

1781329-42-7 | 95% | 5g |

$3741.00 | 2024-04-20 | |

| 1PlusChem | 1P01AM1A-100mg |

methyl 2,2-difluorocyclopentane-1-carboxylate |

1781329-42-7 | 95% | 100mg |

$581.00 | 2024-06-18 | |

| 1PlusChem | 1P01AM1A-1g |

methyl 2,2-difluorocyclopentane-1-carboxylate |

1781329-42-7 | 95% | 1g |

$1563.00 | 2024-06-18 | |

| 1PlusChem | 1P01AM1A-2g |

methyl 2,2-difluorocyclopentane-1-carboxylate |

1781329-42-7 | 95% | 2g |

$1262.00 | 2023-12-20 |

Methyl 2,2-difluorocyclopentane-1-carboxylate 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

1781329-42-7 (Methyl 2,2-difluorocyclopentane-1-carboxylate) 関連製品

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1781329-42-7)Methyl 2,2-difluorocyclopentane-1-carboxylate

清らかである:99%/99%/99%

はかる:1g/250mg/100mg

価格 ($):727/378/216